molecular formula C27H23N3O5S2 B2362347 Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 361171-00-8

Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2362347
CAS No.: 361171-00-8
M. Wt: 533.62
InChI Key: XOMOIMQRODMTOF-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4 and a complex acylated amino group at position 2. The latter consists of a 4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl moiety, which introduces a sulfonamide-linked dihydroindole ring system.

Properties

IUPAC Name

ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5S2/c1-2-35-26(32)24-23(19-9-4-3-5-10-19)28-27(36-24)29-25(31)20-12-14-21(15-13-20)37(33,34)30-17-16-18-8-6-7-11-22(18)30/h3-15H,2,16-17H2,1H3,(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMOIMQRODMTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indolylsulfonyl moiety. The thiazole ring is then constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the thiazole ring or the benzoyl group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Reduced thiazole derivatives or benzoyl derivatives.

  • Substitution: : Substituted thiazole or benzoyl derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have focused on the anticancer potential of thiazole derivatives, including ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate. These compounds exhibit cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The thiazole moiety has been linked to the inhibition of key signaling pathways involved in tumor growth and proliferation. This compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study: Prostate Cancer

A study demonstrated that this compound significantly reduced cell viability in prostate cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's ability to inhibit angiogenesis was also noted, suggesting a multifaceted approach to cancer treatment .

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory properties. This compound has been investigated for its potential to modulate inflammatory responses:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests a role in treating inflammatory diseases.

Antimicrobial Activity

Emerging data suggest that thiazole-based compounds possess antimicrobial properties. This compound has shown activity against various bacterial strains:

Case Study: Bacterial Infections

In vitro studies have reported that this compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthesis Pathway

The synthesis can be summarized as follows:

  • Formation of Thiazole Ring : A key step involves the condensation of appropriate thioketones with amines.
  • Sulfonamide Formation : The introduction of sulfonamide groups enhances the compound's biological activity.
  • Final Esterification : The final product is obtained by esterifying the carboxylic acid with ethanol under acidic conditions.

Data Table: Summary of Applications

ApplicationMechanism of ActionRelevant Studies
AnticancerInduction of apoptosis; inhibition of angiogenesis
Anti-inflammatoryDownregulation of cytokines
AntimicrobialBactericidal activity against various strains

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. Generally, it could involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Substituent Variations at Position 4 of the Thiazole Ring

Compound Name Position 4 Substituent Key Properties/Implications Reference
Target Compound Phenyl Increased lipophilicity; potential for π-π stacking in binding pockets -
Ethyl 2-[4-(2-benzimidazolyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate Methyl Reduced steric bulk; methyl groups may enhance metabolic stability
Ethyl 2-[(3,4-dichlorophenyl)carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate Methyl Electron-withdrawing Cl groups may alter electronic complementarity with biological targets
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Methylsulfanyl Sulfur atom introduces potential for hydrogen bonding or redox activity

Key Observations :

  • The phenyl group at position 4 in the target compound likely enhances membrane permeability compared to methyl substituents .
  • Methylsulfanyl and thioxo groups (e.g., in ) may confer distinct reactivity or binding modes due to sulfur's electronegativity .

Substituent Variations at Position 2 of the Thiazole Ring

Compound Name Position 2 Substituent Key Properties/Implications Reference
Target Compound [[4-(2,3-Dihydroindol-1-ylsulfonyl)benzoyl]amino] Bulky, electron-rich sulfonamide; potential for hydrogen bonding and target specificity -
Ethyl 2-[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate 5-Nitrobenzo[b]thiophene-2-carbonyl Strong electron-withdrawing nitro group may enhance reactivity or alter binding affinity
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-Methylphenylamino Trifluoromethyl group increases lipophilicity and metabolic resistance
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazole-linked 4-chlorophenyl and 4-fluorophenyl Halogenated aryl groups may improve target selectivity via hydrophobic interactions

Key Observations :

  • Nitro () and trifluoromethyl () substituents introduce strong electronic effects, which could modulate compound reactivity or pharmacokinetics .

Biological Activity

Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other therapeutic effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H20N2O4S\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure features a thiazole ring, a sulfonamide group, and an indole moiety, which are critical for its biological activity.

Anticancer Activity

Numerous studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : The compound was tested against various cancer cell lines, including breast (MCF7), colon (HT29), and lung (NCI-H522) cancers. The results showed promising cytotoxic effects with IC50 values ranging from 0.1 to 2.5 µM for specific derivatives .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR). For example, one derivative demonstrated an IC50 of 0.06 µM against DHFR, indicating potent inhibition .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Bacterial Inhibition : this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 1.56 µg/mL against strains like Staphylococcus aureus and Escherichia coli .
  • Protozoal Activity : Some derivatives have shown effectiveness against protozoal infections, such as those caused by Giardia intestinalis, with IC50 values lower than conventional treatments like metronidazole .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Case Study on Cancer Cell Lines : A study evaluated the effects of thiazole derivatives on MCF7 and HepG2 cell lines. The results indicated that specific modifications to the thiazole structure enhanced cytotoxicity significantly compared to unmodified compounds .
  • Antimicrobial Efficacy : In a clinical trial setting, the compound was tested for its ability to combat infections in patients with resistant bacterial strains. Results demonstrated a higher efficacy compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .

Summary of Biological Activities

Biological ActivityDescriptionIC50 / MIC Values
Anticancer Cytotoxic effects on various cancer cell lines0.1 - 2.5 µM
Antimicrobial Effective against Gram-positive and Gram-negative bacteriaMIC as low as 1.56 µg/mL
Protozoal Activity Active against protozoal infectionsIC50 < 10 nM

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